
((4S,5S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“((4S,5S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol” is a complex organic compound that features a dioxolane ring and a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “((4S,5S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol” typically involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole. The dioxolane ring can be formed through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are typical.
Substitution: Conditions often involve acids or bases to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its stability under various conditions makes it a valuable tool in organic synthesis.
Biology
In biological research, it can be used to modify biomolecules, aiding in the study of biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their potential therapeutic properties.
Industry
In the industrial sector, it can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action for this compound involves its reactivity due to the presence of the TBDMS protecting group and the dioxolane ring. These functional groups can undergo various chemical transformations, making the compound versatile in synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ((4S,5S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol
- ((4S,5S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)propane
Uniqueness
The uniqueness of “((4S,5S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol” lies in its specific structure, which provides stability and reactivity under various conditions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C13H28O4Si |
|---|---|
Poids moléculaire |
276.44 g/mol |
Nom IUPAC |
[(4S,5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C13H28O4Si/c1-12(2,3)18(6,7)15-9-11-10(8-14)16-13(4,5)17-11/h10-11,14H,8-9H2,1-7H3/t10-,11-/m0/s1 |
Clé InChI |
AKGOASLTMRVWBH-QWRGUYRKSA-N |
SMILES isomérique |
CC1(O[C@H]([C@@H](O1)CO[Si](C)(C)C(C)(C)C)CO)C |
SMILES canonique |
CC1(OC(C(O1)CO[Si](C)(C)C(C)(C)C)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


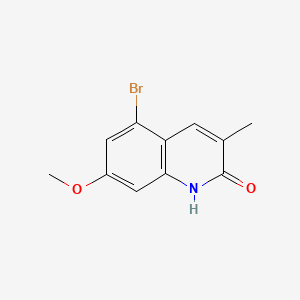

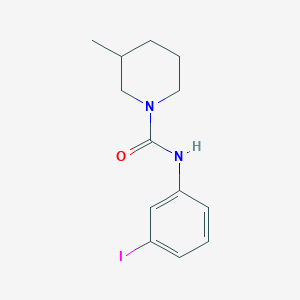
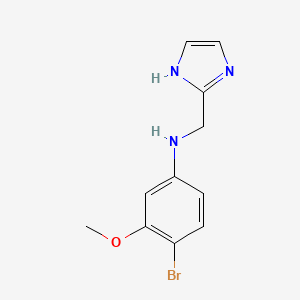
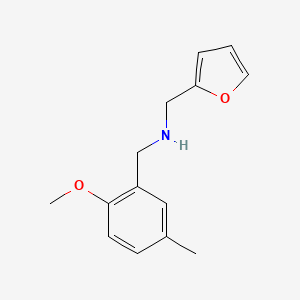

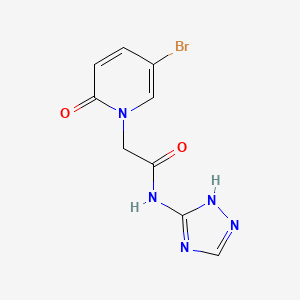
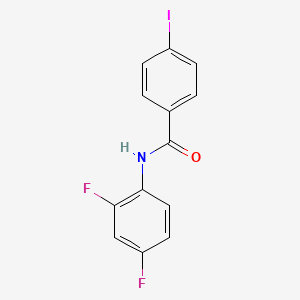

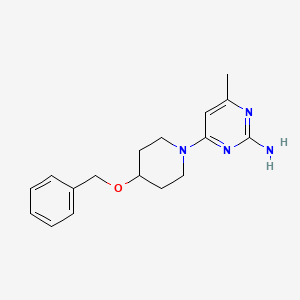
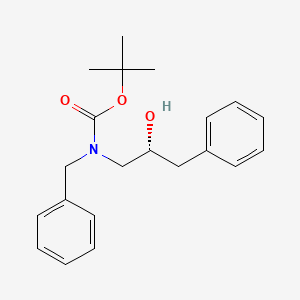

![2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid](/img/structure/B14908545.png)
![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14908552.png)
